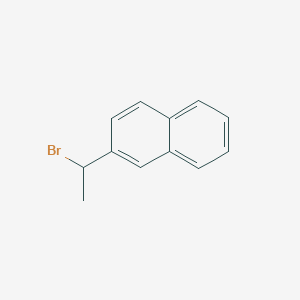

2-(1-Bromoethyl)naphthalene

Description

Contextualization within Naphthalene (B1677914) Derivatives and Benzylic Halides Chemistry

2-(1-Bromoethyl)naphthalene is a halogenated organic compound characterized by a naphthalene core substituted at the 2-position with a 1-bromoethyl group. Its chemical behavior is primarily dictated by the interplay of these two structural features.

Naphthalene Derivatives: Naphthalene (C₁₀H₈) is a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. This aromatic system is a common scaffold in a multitude of biologically active compounds and functional materials. nih.gov The naphthalene nucleus is found in numerous FDA-approved drugs, including Naproxen, Propranolol, and Terbinafine, highlighting its importance as a pharmacophore. scispace.com The reactivity of the naphthalene ring allows for various electrophilic substitution and functionalization reactions, making its derivatives key intermediates in medicinal chemistry and materials science. nih.govscispace.com

Benzylic Halides: A benzylic halide is an organic compound where a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. lookchem.com The carbon atom bearing the halogen is known as the benzylic carbon. lookchem.com this compound is classified as a secondary benzylic halide.

The reactivity of benzylic halides in nucleophilic substitution reactions is notably enhanced due to the stability of the reaction intermediates. mdpi.comgoogle.com They can undergo substitution via both Sₙ1 and Sₙ2 mechanisms. mdpi.comnih.gov In an Sₙ1 reaction, the departure of the halide leaving group forms a benzylic carbocation, which is stabilized by resonance through the delocalization of the positive charge into the adjacent aromatic ring. mdpi.com In an Sₙ2 reaction, the transition state is stabilized by the orbital overlap with the aromatic system. lookchem.com This dual reactivity makes benzylic halides, including this compound, highly valuable and reactive intermediates in organic synthesis.

Significance in Modern Synthetic Methodologies

The unique structural and electronic properties of this compound make it a significant precursor in various modern synthetic methodologies, particularly in the synthesis of pharmaceuticals and in the construction of chiral molecules.

Precursor in Pharmaceutical Synthesis: A paramount application of this compound and its derivatives is in the synthesis of α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Notably, it is a key precursor for the synthesis of Naproxen, a widely used anti-inflammatory agent. nih.gov Patented industrial processes utilize protected forms of this compound, such as ketals, to facilitate rearrangement reactions that construct the core structure of Naproxen. google.com For example, a process for preparing Naproxen involves the ketal derivative, 2-(1-bromoethyl)-2-(6-methoxy-2-naphthyl)-5,5-dimethyl-1,3-dioxane, which undergoes rearrangement to yield the desired α-arylpropionic acid framework. google.com

The following table summarizes a key transformation step in the synthesis of a Naproxen intermediate, illustrating the utility of a this compound derivative.

| Precursor | Reagents/Conditions | Product | Yield | Reference |

| 2-(1-bromoethyl)-2-(5-bromo-6-methoxy-2-naphthyl)-5,5-dimethyl-1,3-dioxane | Toluene (B28343), Nitrobenzene (HBr saturated), Phenol | 2-(1-bromoethyl)-2-(6-methoxy-2-naphthyl)-5,5-dimethyl-1,3-dioxane | 75% | google.com |

Role in Asymmetric Synthesis: The chiral center at the carbon atom bearing the bromine atom makes this compound a valuable substrate for asymmetric synthesis. This allows for the stereoselective introduction of new functional groups, which is crucial for the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. Research has shown that racemic this compound can be used in reactions with chiral nucleophiles for the synthesis of optically active products. For instance, studies on the enantiodiscrimination of racemic electrophiles have utilized this compound. lookchem.com Such methodologies are fundamental in creating stereochemically complex molecules from simple, racemic starting materials.

Utility in Cross-Coupling Reactions: Benzylic halides are common coupling partners in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the related primary halide, 2-(bromomethyl)naphthalene (B188764), is readily used in these reactions, the utility of the secondary halide this compound can be more nuanced. mdpi.com For instance, in a palladium-catalyzed three-component coupling reaction involving benzyne, the analogous compound (1-bromoethyl)benzene (B1216412) failed to produce the desired product, a result attributed to steric hindrance and the potential for β-hydride elimination. mdpi.com This highlights that while the potential for cross-coupling exists, reaction conditions must be carefully optimized to favor the desired coupling over competing elimination pathways, which is a common challenge for secondary halides.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromoethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVXJTQVUPLBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595538 | |

| Record name | 2-(1-Bromoethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52428-02-1 | |

| Record name | 2-(1-Bromoethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-bromoethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Bromoethyl Naphthalene

Direct Alkylation Approaches to Naphthalene (B1677914) Scaffolds

Direct alkylation strategies aim to introduce the 1-bromoethyl group onto the naphthalene ring in a single step. These methods often rely on Friedel-Crafts-type reactions or related catalytic processes.

Alkylation of Naphthalene with Brominated Ethyl Equivalents

The direct alkylation of naphthalene with a 1-bromoethylating agent presents a straightforward conceptual approach. However, this method is challenging due to the high reactivity of the bromoethylating agent, which can lead to multiple side reactions, including over-alkylation and rearrangement of the alkyl chain. The choice of the brominated ethyl equivalent is critical. While reagents like 1,1-dibromoethane (B1583053) could theoretically be used, controlling the reaction to achieve mono-alkylation at the desired position is difficult.

A more common approach involves the use of alkylating agents that can generate the desired carbocation or a related reactive species in situ. For instance, the reaction of naphthalene with an appropriate alkene, such as vinyl bromide, in the presence of a strong acid catalyst could be envisioned. However, the instability and low reactivity of vinyl bromide in Friedel-Crafts reactions make this a less viable option.

Catalytic Systems for Alkylation Reactions

The development of suitable catalytic systems is paramount for achieving selectivity in naphthalene alkylation. Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are often too reactive, leading to a mixture of isomers and polyalkylated products. colab.ws Therefore, research has focused on solid acid catalysts, which offer advantages in terms of handling, separation, and potential for shape selectivity.

Zeolites, with their well-defined pore structures, have been extensively studied for naphthalene alkylation. d-nb.info Zeolites like ZSM-5, ZSM-12, and HY zeolites have shown catalytic activity in the alkylation of naphthalene with various alkylating agents. d-nb.inforsc.orgresearchgate.net The selectivity towards the desired isomer is influenced by the catalyst's pore size, acid site strength, and the reaction conditions. For example, ZSM-5 has been noted for its high selectivity towards β,β-disubstituted naphthalenes. d-nb.info While these studies primarily focus on alkylation with alcohols or olefins to produce alkylnaphthalenes, the principles of shape-selective catalysis are relevant to controlling the regioselectivity of introducing a functionalized ethyl group. d-nb.inforsc.orgresearchgate.netgoogle.com

The use of supported catalysts, such as AlCl₃ immobilized on mesoporous materials like Al-MCM-41, has also been explored to moderate the catalyst's activity and improve selectivity. colab.ws These systems aim to combine the high activity of Lewis acids with the shape-selective properties of a porous support.

Functional Group Interconversions on Naphthalene Ethyl Precursors

A more common and controllable route to 2-(1-bromoethyl)naphthalene involves the modification of a pre-existing 2-ethylnaphthalene (B165323) or a related precursor. This approach allows for greater control over the position of the substituent on the naphthalene ring.

Bromination of 2-Ethylnaphthalene Derivatives

The benzylic position of 2-ethylnaphthalene is susceptible to radical bromination. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The selectivity of this reaction for the benzylic position over the aromatic ring is a key advantage.

However, the reaction can sometimes lead to di-bromination, especially with prolonged reaction times or an excess of the brominating agent. hud.ac.uk The reaction conditions, including the solvent and temperature, must be carefully controlled to maximize the yield of the desired mono-brominated product.

| Reaction | Substrate | Reagents | Conditions | Key Feature |

| Radical Bromination | 2-Ethylnaphthalene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | UV irradiation or heat in a non-polar solvent (e.g., CCl₄) | Selective bromination at the benzylic position. |

Conversion from 2-(1-Hydroxyethyl)naphthalene

An alternative and often high-yielding method is the conversion of 2-(1-hydroxyethyl)naphthalene to this compound. The hydroxyl group can be replaced by a bromine atom using various reagents. Common methods include treatment with hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). guidechem.com

The reaction with PBr₃ is often preferred due to its mild conditions and high efficiency. The reaction is typically carried out in an inert solvent like toluene (B28343) or benzene (B151609). guidechem.com This method avoids the strongly acidic conditions of HBr, which can sometimes lead to side reactions.

The precursor, 2-(1-hydroxyethyl)naphthalene, can be readily synthesized by the reduction of 2-acetylnaphthalene (B72118) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com

| Reaction | Starting Material | Reagents | Product | Yield |

| Reduction | 2-Acetylnaphthalene | Sodium Borohydride (NaBH₄) | 1-(Naphthalen-2-yl)ethan-1-ol | High |

| Bromination | 1-(Naphthalen-2-yl)ethan-1-ol | Phosphorus Tribromide (PBr₃) | This compound | 98% guidechem.com |

Multi-Step Synthetic Strategies to Access this compound

In some cases, multi-step synthetic sequences are employed to construct the this compound molecule, particularly when specific substitution patterns are required on the naphthalene ring that are not easily accessible through direct functionalization.

One such strategy could involve the construction of the naphthalene ring system from simpler precursors already containing the desired ethyl or bromoethyl side chain. For example, a Diels-Alder reaction between a suitably substituted diene and dienophile could be envisioned, followed by aromatization. However, such routes are generally more complex and less common for the synthesis of this specific compound unless required for a more complex target molecule.

A more practical multi-step approach might start with a different naphthalene derivative. For instance, a synthetic route could begin with 2-naphthoic acid. This could be converted to the corresponding amide, which is then subjected to a Hofmann or Curtius rearrangement to yield 2-aminonaphthalene. From there, a Sandmeyer reaction could introduce a bromine at the 2-position, followed by a sequence of reactions to introduce the 1-bromoethyl side chain. While lengthy, this provides a high degree of control over the substitution pattern.

Another documented multi-step synthesis involves the Birch reduction of naphthalene to form 1,4-dihydronaphthalene, which then undergoes a series of reactions including cyclopropanation and ring-opening bromination to ultimately yield a brominated naphthalene derivative. researchgate.net While this specific example leads to 2-bromo-3-(bromomethyl)naphthalene, the principles of building complexity on a reduced naphthalene core could be adapted.

Reactivity and Mechanistic Investigations of 2 1 Bromoethyl Naphthalene

Nucleophilic Substitution Reactions

The benzylic nature of the carbon-bromine bond in 2-(1-Bromoethyl)naphthalene significantly influences its susceptibility to nucleophilic substitution. The naphthalene (B1677914) ring can stabilize the formation of a carbocation intermediate through resonance, suggesting a propensity for an S(_N)1 pathway. Concurrently, as a secondary alkyl halide, it remains accessible to a direct backside attack by a nucleophile, making the S(_N)2 pathway a viable alternative. The competition between these two mechanisms is a central theme in its reactivity.

Stereochemical Outcomes in S(_N)1 and S(_N)2 Pathways

The stereochemistry of the substitution product is critically dependent on the operative mechanism. youtube.comutsunomiya-u.ac.jp this compound possesses a chiral center at the carbon atom bonded to the bromine.

S(_N)2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group (bromide). lumenlearning.com This backside attack forces an inversion of the stereochemical configuration at the chiral center, akin to an umbrella turning inside out. youtube.comlumenlearning.com Therefore, if the reaction proceeds via a pure S(_N)2 mechanism, a stereochemically pure enantiomer of this compound will yield a product with the opposite configuration. youtube.com

S(_N)1 Pathway : This two-step mechanism begins with the departure of the bromide leaving group to form a planar, achiral carbocation intermediate. utsunomiya-u.ac.jpkhanacademy.org The naphthalene ring effectively stabilizes this intermediate through delocalization of the positive charge. The incoming nucleophile can then attack this planar carbocation from either face with theoretically equal probability. This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers of the product. youtube.comyoutube.com

The actual stereochemical outcome is often a mixture, indicating a competition between the two pathways. The degree of inversion versus racemization provides insight into the predominant mechanism under specific reaction conditions.

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions, typically competing with nucleophilic substitution. This process involves the removal of the bromine atom and a hydrogen atom from the adjacent methyl group.

Formation of Naphthalene-Substituted Olefins

The elimination reaction of this compound yields 2-vinylnaphthalene (B1218179) as the primary product. This reaction is an important route for the synthesis of this valuable monomer. The stability of the resulting conjugated system, where the vinyl group's double bond is conjugated with the aromatic naphthalene ring, is a significant driving force for the reaction. Under certain conditions, similar bromoethyl-substituted compounds are known to undergo elimination to form alkenes. evitachem.com

Regioselectivity and Stereoselectivity in Elimination Processes

The concepts of regioselectivity and stereoselectivity are fundamental in many elimination reactions.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another when multiple are possible (e.g., Zaitsev's vs. Hofmann's rule). dalalinstitute.comlibretexts.org In the case of this compound, there is only one beta-carbon (the methyl group) bearing hydrogen atoms. Therefore, only one constitutional isomer, 2-vinylnaphthalene, can be formed. Consequently, regioselectivity is not a variable in this specific reaction.

Stereoselectivity: This concerns the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). khanacademy.orgyoutube.com Since the product, 2-vinylnaphthalene, is a terminal alkene, it does not have E/Z isomers. Thus, stereoselectivity in this context is also not applicable. saskoer.ca

The primary competition for elimination reactions of this compound is not between different elimination products, but rather between elimination (E1/E2) and substitution (S(_N)1/S(_N)2) pathways. Strong, sterically hindered bases tend to favor elimination, whereas less hindered, strong nucleophiles may favor substitution.

Radical Reactions and Pathways

Beyond ionic reactions, this compound can participate in radical reactions. The carbon-bromine bond is relatively weak and susceptible to homolytic cleavage, particularly under photochemical or high-temperature conditions.

Photolysis studies on the closely related 2-(bromomethyl)naphthalene (B188764) have shown that excitation with UV light leads to the dissociation of the C-Br bond, generating a 2-naphthylmethyl radical. electronicsandbooks.com It is highly probable that this compound would behave similarly, undergoing homolytic cleavage upon irradiation to form the 2-(1-naphthyl)ethyl radical and a bromine radical. The stability of the resulting benzylic radical, which is resonance-stabilized by the naphthalene ring, facilitates this process. These radical intermediates can then engage in various subsequent reactions, such as dimerization or abstraction of hydrogen atoms from the solvent. Such radical pathways are also fundamental to the synthesis of benzylic bromides via radical bromination of the corresponding alkyl-substituted naphthalenes using reagents like N-bromosuccinimide (NBS). oup.com

Generation and Fate of Naphthalene-Derived Radicals

The generation of radicals from this compound typically involves the homolytic cleavage of the carbon-bromine bond. This can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or by single-electron transfer from a reducing agent. The resulting 1-(naphthalen-2-yl)ethyl radical is a key intermediate that can undergo several subsequent reactions.

The fate of this naphthalene-derived radical is dictated by the reaction conditions and the presence of other reagents. In the absence of efficient radical traps, dimerization or disproportionation reactions can occur. However, in the presence of suitable substrates, the radical can participate in a variety of synthetic transformations. For instance, these radicals can add to π-systems, such as alkenes and arenes, in what is known as homolytic aromatic substitution (HAS). acs.org The stability of the radical intermediate and any substituents on the aromatic ring can influence the regioselectivity of these addition reactions. ucl.ac.uk

Intermolecular and Intramolecular Radical Cyclizations

Naphthalene-derived radicals generated from this compound can participate in both intermolecular and intramolecular cyclization reactions.

Intermolecular Radical Cyclizations: In the presence of an external alkene or alkyne, the 1-(naphthalen-2-yl)ethyl radical can add across the multiple bond, leading to the formation of a new carbon-carbon bond and a new radical species. This new radical can then be trapped or undergo further reactions. For example, a three-component coupling strategy involving an allene, an allyl bromide, and an electron-deficient alkene can proceed via a radical chain mechanism where a bromine radical initially attacks the allene. nih.gov

Intramolecular Radical Cyclizations: If the molecule containing the naphthalene-derived radical also possesses an appropriately positioned unsaturated functional group, an intramolecular cyclization can occur. rsc.org The regioselectivity of these cyclizations is governed by Baldwin's rules, which predict the favored ring closure based on the geometry of the transition state. The formation of five- and six-membered rings is generally favored. The nature of the tether connecting the radical center to the unsaturated group plays a crucial role in determining the efficiency and outcome of the cyclization. ucl.ac.uk For instance, the presence of heteroatoms like nitrogen or oxygen in the tether can influence the conformational preferences and, consequently, the cyclization pathway. ucl.ac.uk

Homocoupling Reactions

Homocoupling of this compound involves the reaction of two molecules to form a new carbon-carbon bond, resulting in a dimer. This type of reaction is often promoted by reducing agents, such as zinc powder, or can occur on metal surfaces. scielo.brsmolecule.com

The reductive coupling of benzylic halides, including derivatives of naphthalene, can be achieved in an aqueous medium using zinc, often with the aid of a catalyst like copper(I) chloride. scielo.br The reaction likely proceeds through the formation of an organozinc intermediate, which then reacts with another molecule of the halide. The yield of the homocoupling product can be influenced by factors such as the solvent system and the presence of substituents on the aromatic ring. scielo.br For instance, branching at the carbon atom bearing the halogen can lead to lower yields of the homocoupling product. scielo.br

On-surface dehalogenative homocoupling has also been investigated, particularly on gold surfaces (Au(111)). smolecule.commpg.de In these reactions, thermal activation leads to the cleavage of the carbon-bromine bond and subsequent coupling of the resulting radicals on the surface. mpg.de This method can be used to synthesize hydrocarbon dimers or even polymers. smolecule.commpg.de

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, offers powerful methods for forming new bonds using this compound as a substrate.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Heck, Suzuki-Miyaura)

Palladium catalysts are widely used to form carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgambeed.com While typically applied to sp²-hybridized halides, benzylic halides like this compound can also participate under certain conditions. However, side reactions such as β-hydride elimination can be a competing pathway, especially with secondary halides. mdpi.com The reaction generally proceeds via oxidative addition of the halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product. wikipedia.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is known for its mild conditions and high functional group tolerance. This compound can serve as the halide component in Suzuki-Miyaura couplings. The general catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Modified conditions have been developed to improve the reactivity of less reactive substrates. libretexts.org

| Reaction | Catalyst | Coupling Partner | Product Type |

| Heck | Palladium(0) complex | Alkene | Substituted alkene |

| Suzuki-Miyaura | Palladium(0) complex | Organoboron compound | Biaryl or alkyl-aryl |

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Copper-catalyzed reactions are particularly important for forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. rsc.orggoogle.com These reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-catalyzed methods.

For a substrate like this compound, copper catalysis can be employed to form C-N, C-O, or C-S bonds by reacting it with appropriate nucleophiles like amines, alcohols, or thiols. The mechanism is believed to involve the coordination of the nucleophile and the halide to the copper catalyst, followed by reductive elimination to form the product. Recent advances have focused on developing milder reaction conditions and expanding the substrate scope. rsc.org

In some cases, copper catalysis can also promote the formation of carbon-carbon bonds, for example, by coupling with enolates or malonate anions. google.com

Mechanistic Aspects of Catalyst Activation and Turnover

The efficiency of transition metal-catalyzed reactions hinges on the activation of the catalyst and the stability of the catalytic cycle.

In many palladium-catalyzed cross-coupling reactions, the active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. rsc.org The reduction of the Pd(II) precatalyst can be achieved by various reagents, including phosphines, amines, or alcohols, which are often present in the reaction mixture. rsc.org The choice of ligands is crucial, as they not only stabilize the palladium catalyst but also influence its reactivity and selectivity. researchgate.net

The catalytic cycle typically involves three main steps:

Oxidative Addition: The organohalide adds to the metal center, increasing its oxidation state (e.g., Pd(0) to Pd(II)). researchgate.net

Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck): The second coupling partner is introduced to the metal center. wikipedia.orglibretexts.org

Reductive Elimination: The coupled product is released, and the metal catalyst is regenerated in its lower oxidation state. researchgate.net

Catalyst deactivation can occur through various pathways, such as the formation of inactive metal clusters or the degradation of ligands. Understanding these deactivation pathways is essential for optimizing reaction conditions and maintaining high catalytic turnover. researchgate.net

Electrochemical Transformations and Rearrangements

The electrochemical behavior of this compound is characterized by distinct anodic and cathodic reaction pathways, leading to a variety of products through the involvement of key reactive intermediates. These transformations offer insights into the fundamental reactivity of benzylic halides and provide avenues for synthetic applications.

Anodic Oxidation: At the anode, organic molecules can undergo oxidation, which involves the removal of electrons. researchgate.netnih.gov For compounds like this compound, anodic oxidation can lead to the formation of radical cations. These highly reactive intermediates can then undergo further reactions, such as fragmentation or reaction with nucleophiles present in the solution. nih.gov For instance, the Shono oxidation is a well-known anodic process where amides or carbamates are oxidized to N-acyliminium ions, which can then be trapped by nucleophiles like alcohols. nih.gov While not directly involving this compound, this illustrates a common type of anodic transformation.

Cathodic Reduction: Conversely, at the cathode, the substrate gains electrons, leading to reduction. researchgate.net The electrochemical reduction of benzylic halides like this compound typically initiates with a single electron transfer to the molecule. researchgate.netacs.org This process can lead to the cleavage of the carbon-bromine bond. For example, the electroreduction of 1-bromo-2-methylnaphthalene (B105000) results in the formation of a radical anion, which then cleaves the C-Br bond to produce a 2-methylnaphthalene (B46627) radical. A similar initial step is expected for this compound. The specific products of the reduction are influenced by the reaction conditions and the nature of the electrode material. rsc.orgacs.org

Recent studies have highlighted various electrochemical rearrangements, such as 1,2-migrations and ring expansions, that can be triggered by either oxidation or reduction. rsc.org These reactions often proceed through radical or ionic intermediates, demonstrating the versatility of electrochemical methods in promoting complex molecular transformations. rsc.org

Interactive Data Table: General Electrochemical Reaction Pathways

| Electrode | Process | Initial Step | Potential Outcome |

| Anode | Oxidation | Electron removal to form a radical cation | Fragmentation, reaction with nucleophiles, rearrangement |

| Cathode | Reduction | Electron addition to form a radical anion | Carbon-halogen bond cleavage, dimerization, rearrangement |

The intermediates formed during the electrochemical reactions of this compound are pivotal in determining the final product distribution. The primary intermediates are typically radicals and radical ions, which are generated through single electron transfer events at the electrode surface. researchgate.netnih.gov

Upon cathodic reduction, the initial formation of a radical anion is a key step. acs.org This species is generally unstable and rapidly undergoes cleavage of the weak carbon-bromine bond to yield a 2-(1-naphthyl)ethyl radical and a bromide ion. This radical intermediate is central to the subsequent reaction pathways. It can be further reduced at the cathode to form a carbanion, or it can dimerize with another radical. The specific fate of the radical depends on factors such as the electrode potential, solvent, and the presence of other reactive species.

The generation of radical intermediates is a common feature in organic electrochemistry and offers a powerful tool for bond formation. nih.govacs.org These high-energy intermediates can participate in reactions that are not easily accessible through traditional ionic mechanisms. nih.gov For example, the dimerization of radicals formed from the reduction of 1-bromo-2-methylnaphthalene leads to the formation of 2,2'-bis(bromomethyl)-1,1'-binaphthalene as a side product.

In some cases, rearrangements can occur via these intermediates. Electrochemical methods can trigger 1,2- and 1,4-group migrations, often proceeding through radical intermediates that undergo selective bond cleavages and formations. rsc.org The ability to generate and control the reactivity of these intermediates is a key advantage of synthetic organic electrochemistry. nih.gov

Interactive Data Table: Key Intermediates and Their Fates

| Intermediate | Formation Process | Potential Subsequent Reactions |

| Radical Cation | Anodic Oxidation | Fragmentation, Nucleophilic attack, Rearrangement |

| Radical Anion | Cathodic Reduction | Cleavage of C-Br bond |

| 2-(1-Naphthyl)ethyl Radical | Cleavage of radical anion | Dimerization, Further reduction to carbanion, Hydrogen atom abstraction |

| 2-(1-Naphthyl)ethyl Carbanion | Reduction of radical | Protonation, Reaction with electrophiles |

Synthesis of Functionalized Naphthalene Derivatives

The labile nature of the benzylic bromine in this compound facilitates its displacement by a variety of nucleophiles, enabling the straightforward synthesis of diverse naphthalene derivatives.

Nucleophilic substitution reactions provide a direct route to introduce oxygen, nitrogen, and carbon-based functional groups at the benzylic position.

Ethers: Naphthalene-substituted ethers can be prepared via the Williamson ether synthesis, where an alkoxide nucleophile displaces the bromide. The reaction of this compound with sodium alkoxides (NaOR) in a suitable polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) yields the corresponding ether, 2-(1-alkoxyethyl)naphthalene.

Amines: The synthesis of secondary and tertiary amines is achieved by reacting this compound with primary or secondary amines. cmu.edu These reactions are typically performed in a solvent that can also act as a base to neutralize the hydrogen bromide byproduct, or with an excess of the amine nucleophile. However, overalkylation can be a challenge, potentially leading to the formation of quaternary ammonium (B1175870) salts. cmu.edu

Nitriles: The introduction of a nitrile group, a valuable precursor for carboxylic acids, amines, and other functional groups, is readily accomplished by treating this compound with a cyanide salt. The reaction with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) effectively displaces the bromide to form 2-(1-cyanoethyl)naphthalene. This reaction is analogous to the nucleophilic displacement of other benzylic bromides. scbt.com

| Reaction Type | Nucleophile | Reagent Example | Product |

| Ether Synthesis | Alkoxide | Sodium Ethoxide (NaOEt) | 2-(1-Ethoxyethyl)naphthalene |

| Amine Synthesis | Amine | Aniline | N-(1-(Naphthalen-2-yl)ethyl)aniline |

| Nitrile Synthesis | Cyanide | Sodium Cyanide (NaCN) | 2-(1-Cyanoethyl)naphthalene |

The bromine atom of this compound can be exchanged for other halogens, most notably fluorine, through a halogen exchange reaction. The Finkelstein reaction is a classic method for this transformation, involving the treatment of an alkyl halide with an alkali metal halide salt in a suitable solvent. mdpi.com

To synthesize 2-(1-fluoroethyl)naphthalene, this compound would be treated with a fluoride (B91410) salt such as potassium fluoride (KF) or silver(I) fluoride (AgF). The reaction's success is often driven by the precipitation of the less soluble potassium or silver bromide in the chosen solvent, which shifts the equilibrium toward the fluorinated product. mdpi.com Polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are typically employed. For secondary alkyl bromides, the use of crown ethers or other phase-transfer catalysts can enhance the solubility and nucleophilicity of the fluoride salt, promoting the SN2 reaction.

| Transformation | Reagent | Solvent | Product |

| Bromine to Fluorine | Potassium Fluoride (KF) | Acetonitrile/Crown Ether | 2-(1-Fluoroethyl)naphthalene |

| Bromine to Iodine | Sodium Iodide (NaI) | Acetone | 2-(1-Iodoethyl)naphthalene |

Applications in Heterocycle Synthesis

The reactivity of this compound makes it a suitable precursor for the construction of various heterocyclic ring systems containing nitrogen, sulfur, or oxygen.

This compound is a key starting material for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". google.compolymersource.caresearchgate.net The synthesis is a two-step process:

Azide (B81097) Formation: The first step is the conversion of the bromide to an azide. This is achieved through a nucleophilic substitution reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. This reaction proceeds readily to yield the intermediate, 2-(1-azidoethyl)naphthalene.

Cycloaddition: The resulting azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. researchgate.net This [3+2] cycloaddition reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1H-1,2,3-triazole product.

This methodology allows for the modular synthesis of a library of triazole-containing naphthalene derivatives by varying the alkyne coupling partner.

| Step | Reagents | Intermediate/Product | Reaction Type |

| 1 | Sodium Azide (NaN₃) | 2-(1-Azidoethyl)naphthalene | Nucleophilic Substitution |

| 2 | Terminal Alkyne (R-C≡CH), Cu(I) catalyst | 1-(1-(Naphthalen-2-yl)ethyl)-4-alkyl/aryl-1H-1,2,3-triazole | Azide-Alkyne Cycloaddition |

The electrophilic nature of the benzylic carbon in this compound enables its use in the synthesis of fused oxygen and sulfur heterocycles through intramolecular cyclization pathways.

Dihydronaphthofurans: The synthesis of dihydronaphthofuran rings can be envisioned through an intramolecular Williamson ether synthesis. A suitable precursor, such as 1-(1-hydroxynaphthalen-2-yl)ethan-1-ol, could be prepared. Subsequent treatment with a base would deprotonate the phenolic hydroxyl group, creating an internal nucleophile that attacks the carbon bearing the leaving group (which would be introduced by converting the ethanolic -OH to a bromide), leading to the formation of the fused five-membered ether ring of the dihydronaphthofuran system. Synthetic strategies for dihydronaphthofurans often involve the annulation of naphthols with appropriate reagents. sigmaaldrich.comnih.gov

Sulfur Heterocycles: Analogous to oxygen heterocycles, sulfur-containing rings can be constructed. Reaction of this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), would first yield the corresponding thiol, 1-(naphthalen-2-yl)ethane-1-thiol. Subsequent intramolecular cyclization, potentially via oxidation or reaction with another electrophilic center introduced onto the naphthalene ring, could lead to the formation of fused sulfur heterocycles like dihydronaphthothiophenes.

Role in the Preparation of Advanced Organic Materials

This compound can function as a critical component in the synthesis of advanced organic materials, particularly polymers with tailored properties. Its most significant role is as an initiator in controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for producing polymers with controlled molecular weights, low polydispersity, and well-defined architectures. labinsights.nl The process requires an initiator, which is typically an alkyl halide. This compound is an excellent candidate for an ATRP initiator. cmu.edu

In a typical ATRP of a vinyl monomer like styrene, a transition metal complex (e.g., CuBr complexed with a ligand) reversibly abstracts the bromine atom from this compound. labinsights.nlcmu.edu This generates a radical at the benzylic position, which then initiates the polymerization of the monomer. The reversible nature of this activation/deactivation process allows for controlled chain growth. Using this initiator results in polymers, such as polystyrene, that incorporate a naphthalene moiety at one end of the polymer chain. researchgate.net The presence of the bulky, aromatic naphthalene group can influence the thermal and photophysical properties of the resulting polymer. sigmaaldrich.com

This application is exemplified by the successful use of the structurally similar compound 2-(1-bromoethyl)-anthraquinone as an initiator for the ATRP of styrene, which produced well-controlled polymers with an anthraquinone (B42736) moiety at the α-end. researchgate.net This demonstrates the utility of such aromatic-containing bromoethyl compounds as initiators for creating functional polymers for advanced material applications.

Computational Chemistry and Spectroscopic Characterization Methodologies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and reaction pathways at the electronic level. samipubco.comosti.gov

Density Functional Theory (DFT) has become an essential method for exploring the structure and characteristics of naphthalene (B1677914) and its derivatives. samipubco.com It is widely used to predict and analyze molecular geometry, thermochemical properties, and optical properties. samipubco.com DFT calculations can elucidate the electronic effects of substituents on the naphthalene ring. For instance, studies on related substituted naphthalenes have shown how groups can distort the naphthalene ring, which in turn affects the molecule's reactivity. nih.gov While specific DFT studies on the reaction mechanisms of 2-(1-Bromoethyl)naphthalene are not extensively documented in publicly available literature, the principles are well-established. DFT is frequently employed to study complex organic reactions, providing insights into reaction feasibility. osti.gov For naphthalene compounds, DFT helps in understanding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them, which are crucial for predicting reactivity. samipubco.com The M06-2X functional, for example, is noted for its utility in thermochemistry and kinetics studies, making it a suitable choice for investigating reaction mechanisms involving halogenated naphthalenes. chemrevlett.comnih.gov

A critical aspect of understanding reaction mechanisms is the characterization of transition states and their associated energy barriers. mit.edu DFT calculations are a primary tool for this purpose, though they can be computationally intensive. mit.edu By modeling the potential energy surface, researchers can identify the lowest-energy path from reactants to products, which proceeds through a transition state. osti.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. nih.gov For complex, multi-step reactions, DFT can map out each intermediate and transition state, although the accuracy of various density functionals can differ, requiring careful selection. osti.gov For instance, the M06-2X functional has demonstrated accuracy in predicting the stability of different molecular forms (tautomers and conformers) and the energy barriers for their interconversion. nih.gov The calculation of these parameters for reactions involving this compound would allow predictions about its kinetic and thermodynamic behavior in various chemical transformations. chemrevlett.com

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 2-(1-Bromoethyl)naphthalene Transformations

The transformation of this compound is heavily reliant on catalytic processes that can precisely control reactivity and selectivity. Future research is trending towards the exploration of more sophisticated and efficient catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: A significant area of research involves the continued application and refinement of palladium-catalyzed cross-coupling reactions. As a benzylic halide, this compound is an excellent substrate for reactions like Suzuki, Heck, and Sonogashira couplings. nih.gov Research has demonstrated the utility of such reactions on bromo-naphthalene scaffolds for creating diverse molecular libraries. nih.govresearchgate.net Future work will likely focus on developing catalysts with higher turnover numbers and broader functional group tolerance. An emerging trend is the use of heterogeneous catalysts, such as palladium nanoparticles supported on polymers or glass, which offer advantages in terms of catalyst recovery and reuse. mdpi.comresearchgate.net

Photocatalysis and Biocatalysis: Visible-light photocatalysis represents a burgeoning field for activating organic molecules. The use of photocatalysts could enable novel transformations of this compound under mild, environmentally friendly conditions, using light as a renewable energy source. mdpi.comekb.eg Similarly, biocatalysis, which employs enzymes to perform chemical transformations, offers unparalleled selectivity. imrpress.comnih.gov Future studies may explore the use of engineered enzymes for the asymmetric synthesis of chiral derivatives from this compound, a process that is challenging to achieve with traditional chemical catalysts.

Asymmetric Dearomatization: Catalytic asymmetric dearomatization (CADA) of naphthalene (B1677914) derivatives is a powerful strategy for building complex, three-dimensional molecules from simple, flat aromatic precursors. nih.gov While often applied to naphthols or other activated naphthalenes, the development of novel catalytic systems, for instance, those based on silver or other transition metals, could enable the direct, enantioselective transformation of this compound and its derivatives into valuable chiral building blocks. nih.goveui.eu

The table below summarizes emerging catalytic systems and their potential applications for this compound.

| Catalytic System | Type of Transformation | Potential Advantages |

| Heterogeneous Pd Catalysts | Cross-Coupling (Suzuki, Heck, etc.) | Enhanced catalyst stability, recyclability, reduced metal leaching. mdpi.comresearchgate.net |

| Photocatalysts (e.g., TiO₂, ZnO) | Oxidation, Degradation, C-C bond formation | Use of light as a green energy source, mild reaction conditions. mdpi.comekb.egekb.eg |

| Biocatalysts (Enzymes) | Asymmetric Synthesis, Selective Functionalization | High enantioselectivity, operation in aqueous media, biodegradable. imrpress.comnih.gov |

| Silver-based Catalysts | Asymmetric Dearomatization | Access to complex 3D chiral scaffolds from aromatic precursors. nih.gov |

Green Chemistry Approaches in this compound Synthesis and Reactions

In line with the global push for sustainable chemical manufacturing, future research on this compound will increasingly incorporate the principles of green chemistry. The focus will be on minimizing environmental impact throughout the lifecycle of the compound, from its synthesis to its subsequent reactions.

Atom Economy and Waste Reduction: A primary goal is to design synthetic routes that maximize atom economy. This involves minimizing the use of stoichiometric reagents in favor of catalytic alternatives. For instance, the synthesis of related bromonaphthalenes has been explored using metal-free conditions, which reduces metallic waste streams. dergipark.org.trresearchgate.net Traditional bromination methods often use elemental bromine; greener alternatives could involve catalytic systems, such as using montmorillonite (B579905) clay, which can improve regioselectivity and reduce hazardous byproducts. cardiff.ac.uk

Safer Solvents and Reaction Conditions: The development of reactions that can be performed in environmentally benign solvents, such as water or bio-based solvents, or even under solvent-free conditions, is a key trend. Microwave-assisted and ultrasound-assisted syntheses are also being explored to reduce reaction times and energy consumption.

Catalyst Recycling and Renewable Feedstocks: The use of recyclable heterogeneous catalysts, as mentioned previously, is a cornerstone of green chemistry. mdpi.comresearchgate.net Furthermore, while naphthalene is traditionally derived from fossil fuels, long-term research may investigate pathways to produce naphthalene derivatives from renewable biomass sources, aligning with the goal of a sustainable chemical industry.

The following table outlines key green chemistry principles and their application to the chemistry of this compound.

| Green Chemistry Principle | Application to this compound Chemistry |

| Prevent Waste | Utilize catalytic reactions over stoichiometric ones to reduce byproducts. dergipark.org.tr |

| Maximize Atom Economy | Design syntheses where the maximum proportion of starting materials is incorporated into the final product. |

| Use Catalysts | Employ recyclable heterogeneous catalysts (e.g., polymer- or mineral-supported metals) or biocatalysts. mdpi.comcardiff.ac.uk |

| Use Safer Solvents | Replace hazardous organic solvents with water, supercritical fluids, or conduct reactions under solvent-free conditions. |

| Increase Energy Efficiency | Employ microwave or photochemical methods to reduce reaction times and energy input. mdpi.com |

Interdisciplinary Applications in Materials Science and Medicinal Chemistry (Focus on Synthetic Strategy)

This compound serves as a versatile building block for constructing larger, more complex molecules with specific functions. Its strategic use in synthetic pathways is crucial for advancing materials science and medicinal chemistry.

Materials Science: The naphthalene core is a valuable component in organic electronic materials due to its aromaticity and charge-transport properties. nih.gov The bromoethyl group on this compound provides a reactive handle for elaboration into larger conjugated systems. Synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to link the naphthalene unit to other aromatic building blocks. nih.gov This approach has been used to create organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and perovskite solar cells. nih.govrsc.org Future research will focus on designing and synthesizing novel naphthalene-based materials with tailored electronic and optical properties.

Medicinal Chemistry: The naphthalene scaffold is present in numerous FDA-approved drugs, including naproxen, propranolol, and terbinafine, demonstrating its importance as a pharmacophore. nih.govekb.eg Halogenated naphthalenes are key intermediates for further derivatization to create libraries of bioactive compounds. dergipark.org.tr For example, palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor have been employed as a key synthetic strategy to develop antagonists for the human CC chemokine receptor 8 (CCR8), a target for inflammatory diseases. nih.govresearchgate.net Other synthetic transformations of naphthalene derivatives have led to the discovery of compounds with anticancer, antidepressant, and antimicrobial activities. epa.govrsc.orgnih.gov The future direction involves using this compound in combinatorial chemistry and fragment-based drug discovery to synthesize novel therapeutic agents. Its ability to alkylate nucleophiles makes it a useful tool for linking the naphthyl moiety to various pharmacologically active scaffolds.

The table below details the synthetic strategies involving naphthalene intermediates for specific applications.

| Field | Application | Key Synthetic Strategy | Target Compound Class |

| Materials Science | Organic Field-Effect Transistors (OFETs) | Suzuki and Sonogashira cross-coupling of dibromonaphthalene. nih.gov | Naphthalene-based organic semiconductors. nih.govrsc.org |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Synthesis of acene-based structures incorporating naphthalene. rsc.org | Emissive organic materials. rsc.org |

| Medicinal Chemistry | CCR8 Antagonists | Palladium-catalyzed cross-coupling on a bromo-naphthalene scaffold. nih.govresearchgate.net | Naphthalene sulfonamides. nih.gov |

| Medicinal Chemistry | Anticancer Agents | Synthesis of naphthalene-chalcone hybrids and naphthalene-1,4-dione analogues. rsc.orgnih.gov | Bioactive naphthalene derivatives. rsc.orgnih.gov |

| Medicinal Chemistry | Antidepressant Agents | Synthesis of naphthalene-chalcone derivatives. epa.gov | Naphthalene-based CNS agents. epa.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(1-bromoethyl)naphthalene, and how can purity be validated?

Methodological Answer: Synthesis typically involves bromination of 2-ethylnaphthalene using reagents like under radical initiation (e.g., UV light or AIBN) . Key steps include:

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

- Validation : Nuclear Magnetic Resonance () to confirm substitution patterns, Gas Chromatography-Mass Spectrometry (GC-MS) for purity (>95%), and melting point analysis (if crystalline) .

- Stability : Store under inert atmosphere at 2–8°C to prevent degradation via β-elimination .

Q. How should researchers design in vivo toxicological studies for this compound?

Methodological Answer: Refer to ATSDR’s framework for naphthalene derivatives :

- Exposure Routes : Prioritize inhalation (aerosolized) and oral administration (gavage) based on environmental and occupational relevance.

- Endpoints : Monitor hepatic effects (e.g., CYP450 enzyme activity), renal biomarkers (creatinine, BUN), and respiratory inflammation (bronchoalveolar lavage fluid analysis).

- Species Selection : Use rodents (rats/mice) for acute toxicity and guinea pigs for sensitization studies. Include controls for naphthalene’s known carcinogenicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : identifies ethyl and bromine coupling (e.g., δ 1.5–1.8 ppm for CHBr, J = 6–8 Hz). confirms quaternary carbons near the bromine (δ 30–40 ppm) .

- IR Spectroscopy : C-Br stretch at 500–600 cm.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M] at m/z 235.12) and isotopic patterns (Br: 1:1 ratio for ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on C-Br bond dissociation energy (BDE) and steric effects from the naphthalene backbone .

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh)) to optimize ligand coordination .

- Validation : Compare predicted vs. experimental yields in arylations (e.g., with phenylboronic acid) .

Q. What strategies resolve contradictions in reported toxicity data for brominated naphthalenes?

Methodological Answer:

- Systematic Review : Apply ATSDR’s inclusion criteria (Table B-1) to filter studies by route, species, and dose .

- Risk of Bias Assessment : Use ATSDR’s questionnaires (Tables C-6/C-7) to evaluate randomization, blinding, and outcome reporting .

- Confidence Rating : Classify studies as High/Moderate/Low based on methodology (e.g., High: randomized, controlled; Low: incomplete exposure data) .

Q. How can environmental fate studies assess the persistence of this compound in aquatic systems?

Methodological Answer:

- Hydrolysis Studies : Incubate at pH 4–9 (25°C) and analyze degradation products (e.g., 2-vinylnaphthalene) via LC-MS .

- Bioaccumulation : Use OECD 305 guidelines with Daphnia magna to measure bioconcentration factors (BCF).

- Sediment Analysis : Quantify adsorption coefficients () using HPLC and soil organic carbon content .

Q. What mechanistic insights explain the compound’s metabolic activation in hepatic tissues?

Methodological Answer:

- Microsomal Assays : Incubate with rat liver microsomes + NADPH. Detect epoxide intermediates via LC-MS/MS .

- CYP450 Inhibition : Use ketoconazole (CYP3A4 inhibitor) to identify isoform-specific metabolism.

- Glutathione (GSH) Depletion : Measure GSH adduct formation to assess detoxification pathways .

Q. How do structural modifications (e.g., fluorination) alter the compound’s bioactivity?

Methodological Answer:

- SAR Analysis : Synthesize analogs (e.g., 2-(1-bromoethyl)-6-fluoronaphthalene) and compare IC values in cytotoxicity assays .

- Electronic Effects : Use Hammett constants () to correlate substituents with reactivity in nucleophilic substitutions .

- Crystallography : Resolve X-ray structures to identify steric hindrance or halogen-bonding interactions .

Data and Reporting Standards

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

Q. How should researchers navigate conflicting data on the compound’s genotoxicity?

Methodological Answer:

- Weight of Evidence : Apply ATSDR’s Step 6 (confidence rating) to prioritize studies with robust in vitro (Ames test) and in vivo (micronucleus assay) data .

- Mechanistic Clarity : Differentiate direct DNA adduct formation vs. oxidative stress-mediated damage using COMET assays with antioxidant co-treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.